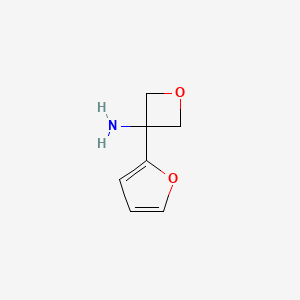

3-(Furan-2-yl)oxetan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3-(furan-2-yl)oxetan-3-amine |

InChI |

InChI=1S/C7H9NO2/c8-7(4-9-5-7)6-2-1-3-10-6/h1-3H,4-5,8H2 |

InChI Key |

ZEODBJLTBOZPLU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=CO2)N |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Fusion of Furan and Oxetane: A Technical Guide to Furan-2-yl Substituted Oxetanes in Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of small, functionalized heterocyclic moieties is a cornerstone of rational drug design. This technical guide delves into the medicinal chemistry applications of a promising, yet underexplored, molecular scaffold: furan-2-yl substituted oxetanes. By synergistically combining the established biological relevance of the furan nucleus with the advantageous physicochemical properties imparted by the oxetane ring, these hybrid structures present a compelling opportunity for the development of novel therapeutics. This document provides an in-depth analysis of the underlying scientific rationale, potential synthetic strategies, and diverse medicinal chemistry applications of this unique molecular architecture, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Convergence of Two Privileged Scaffolds

The furan ring, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic relevance.[1][2] Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The electron-rich nature of the furan ring allows for diverse functionalization, enabling fine-tuning of a molecule's electronic and steric properties to optimize interactions with biological targets.[5]

Concurrently, the oxetane ring, a four-membered saturated heterocycle, has gained significant traction in modern drug design.[6][7] Its incorporation into drug candidates can lead to marked improvements in key physicochemical properties.[8] Oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups, offering a means to enhance aqueous solubility, metabolic stability, and lipophilicity (logP) while maintaining or improving biological activity.[6] The strained nature of the four-membered ring also provides a unique three-dimensional geometry that can be exploited to explore novel chemical space and improve target binding.

The strategic combination of these two moieties, in the form of furan-2-yl substituted oxetanes, presents a compelling strategy for lead optimization and the development of new chemical entities. This guide will explore the rationale behind this combination, outline potential synthetic routes, and discuss the prospective applications of this promising class of compounds.

The Rationale: Designing Superior Drug Candidates

The decision to incorporate a furan-2-yl substituted oxetane into a drug candidate is driven by a multi-faceted approach to molecular design, aiming to concurrently optimize pharmacodynamic and pharmacokinetic profiles.

Physicochemical Property Modulation

The introduction of an oxetane ring can significantly enhance the "drug-likeness" of a molecule. The following table summarizes the anticipated impact of the oxetane moiety on key physicochemical parameters:

| Property | Impact of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Increased | The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water. |

| Metabolic Stability | Increased | The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups like gem-dimethyl or carbonyl groups.[6] |

| Lipophilicity (logP) | Decreased | The inherent polarity of the oxetane ring can reduce the overall lipophilicity of a molecule, which can be beneficial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[6] |

| Molecular Conformation | Constrained | The rigid, three-dimensional structure of the oxetane ring can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for the target protein. |

Bioisosteric Replacement

The furan-2-yl oxetane motif can be envisioned as a bioisosteric replacement for other commonly used groups in medicinal chemistry. For instance, it can serve as a more polar and metabolically stable alternative to a furan-2-yl substituted phenyl ring.

Caption: Bioisosteric replacement of a phenyl ring with an oxetane ring.

Synthetic Strategies: Accessing Furan-2-yl Substituted Oxetanes

While the literature on the direct synthesis of furan-2-yl substituted oxetanes is not extensive, established methods for the synthesis of other aryl-substituted oxetanes can be logically extended to furan-containing substrates. A plausible and versatile approach involves the nucleophilic addition of a furan-derived organometallic reagent to an appropriate ketone precursor, followed by intramolecular cyclization.

Proposed Synthetic Workflow

A general and adaptable synthetic route is outlined below, inspired by methodologies reported for the synthesis of related aryl-substituted oxetanes.[8]

Caption: Proposed synthetic workflow for a furan-2-yl substituted oxetane.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed, hypothetical procedure based on analogous transformations.[8]

Synthesis of 3-(Furan-2-yl)-3-chlorooxetane

-

Preparation of 2-Furyllithium: To a solution of 2-bromofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Nucleophilic Addition: To the freshly prepared solution of 2-furyllithium, add a solution of 1,3-dichloroacetone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm to room temperature and stir for an additional hour.

-

Work-up and Isolation of the Intermediate: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dichloro-2-(furan-2-yl)propan-2-ol. This intermediate may be purified by column chromatography or used directly in the next step.

-

Intramolecular Cyclization: To a solution of the crude intermediate (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, as a 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Final Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(furan-2-yl)-3-chlorooxetane.

Medicinal Chemistry Applications and Future Directions

The versatility of the furan-2-yl substituted oxetane scaffold opens up a wide array of potential applications in drug discovery across various therapeutic areas.

Antimicrobial Agents

The furan nucleus is a key component of several antimicrobial drugs, such as nitrofurantoin.[9] The incorporation of an oxetane moiety could lead to novel antimicrobial agents with improved pharmacokinetic profiles, potentially overcoming issues of solubility or metabolic instability in existing furan-based antibiotics.

Anticancer Therapeutics

Numerous furan-containing compounds have demonstrated potent anticancer activity.[10] The unique three-dimensional structure of the oxetane ring could be leveraged to design novel kinase inhibitors or compounds that disrupt protein-protein interactions crucial for cancer cell proliferation.

Central Nervous System (CNS) Disorders

The ability of the oxetane ring to modulate lipophilicity and polarity is particularly relevant for the design of CNS-active drugs, where the ability to cross the blood-brain barrier is critical. Furan-2-yl substituted oxetanes could be explored for the treatment of neurodegenerative diseases, depression, and anxiety.

Caption: Potential therapeutic applications of furan-2-yl substituted oxetanes.

Conclusion

The strategic amalgamation of the furan and oxetane moieties represents a promising avenue for the discovery of novel drug candidates with enhanced therapeutic potential. The furan-2-yl substituted oxetane scaffold offers a unique combination of established biological relevance and favorable physicochemical properties. While the exploration of this specific chemical space is still in its nascent stages, the foundational principles of medicinal chemistry and the existing knowledge of the individual components provide a strong rationale for its investigation. The synthetic strategies and potential applications outlined in this guide are intended to serve as a catalyst for further research and development in this exciting area of drug discovery.

References

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

MDPI. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC. Retrieved from [Link]

-

International Journal of Advanced Biological and Biomedical Research. (n.d.). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

Al-Qadisiyah Journal of Medical and Applied Sciences. (2023, February 18). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]

-

ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, February 6). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns - PMC. Retrieved from [Link]

- Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

-

Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

-

Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and biological activity studies of furan derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). Furan derivatives, method of synthesis and uses thereof.

-

Der Pharma Chemica. (2026, February 19). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

-

Semantic Scholar. (2011, April 1). Synthesis and Biological Activity of Furan Derivatives. Retrieved from [Link]

-

Growing Science. (2022, May 16). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijabbr.com [ijabbr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives » Growing Science [growingscience.com]

An In-depth Technical Guide to the Solubility Profile and logP of 3-(Furan-2-yl)oxetan-3-amine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and lipophilicity (logP) of the novel compound, 3-(Furan-2-yl)oxetan-3-amine. As experimental data for this specific molecule is not publicly available, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will explore the anticipated physicochemical properties based on its structural motifs—the aromatic furan ring, the polar oxetane ring, and a basic primary amine. This guide details industry-standard experimental protocols for determining thermodynamic solubility and the n-octanol/water partition coefficient, explains the causality behind experimental choices, and discusses the profound implications of these parameters on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall druggability of the compound.

Introduction: The Structural and Pharmaceutical Significance of 3-(Furan-2-yl)oxetan-3-amine

The molecule 3-(Furan-2-yl)oxetan-3-amine incorporates three distinct chemical features of high interest in modern medicinal chemistry:

-

The Furan Ring: A five-membered aromatic heterocycle, the furan scaffold is a "privileged structure" found in numerous biologically active compounds.[1][2] It can act as a bioisostere for other aromatic systems like phenyl rings but offers a unique balance of hydrophobicity and polarity due to the oxygen heteroatom.[1][3] This can be crucial for tuning drug-receptor interactions and metabolic stability.[3]

-

The Oxetane Ring: This four-membered cyclic ether has gained significant traction as a versatile motif in drug discovery.[4][5] Its incorporation is a modern strategy to improve key physicochemical properties.[5][6] The oxetane ring is valued for its ability to increase aqueous solubility, enhance metabolic stability, and reduce the basicity of adjacent amines, all while adding minimal molecular weight.[4][5][7] This makes it an attractive replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[5][8]

-

The Primary Amine: The amine group provides a basic handle, crucial for salt formation—a common strategy to improve the solubility and dissolution rate of drug candidates. Its pKa will be a key determinant of the compound's charge state at physiological pH, which in turn governs its interaction with biological membranes and targets.

The interplay of these three components makes 3-(Furan-2-yl)oxetan-3-amine a compound of interest, but also one whose physicochemical properties require careful empirical determination. Aqueous solubility and lipophilicity (logP) are arguably the most critical of these properties, as they are foundational to a molecule's journey through the body and its ultimate therapeutic efficacy.[9][10][11] Poor aqueous solubility is a leading cause of low and variable bioavailability for orally administered drugs.[12][13][14] Similarly, lipophilicity governs a drug's ability to cross biological membranes, its distribution into tissues, its binding to plasma proteins, and its susceptibility to metabolism.[10][][16][17]

This guide will, therefore, provide the necessary theoretical grounding and practical protocols to fully characterize the solubility and logP of this promising chemical entity.

Predicted Physicochemical Properties: A Computational Starting Point

In the absence of experimental data, in silico prediction tools provide a valuable first approximation of a compound's properties. These algorithms use large datasets of known molecules to predict the properties of novel structures.

While no specific data exists for 3-(Furan-2-yl)oxetan-3-amine, we can infer properties from similar structures found in chemical databases. For instance, related compounds incorporating furan and amine or oxetane and amine moieties show a range of predicted logP values. For example, N-(2-fluorobenzyl)oxetan-3-amine has a predicted logP of 1.31[18], and 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine has a predicted XLogP3 of 2.1[19]. Based on these and the structural features of our target molecule, we can generate a set of probable values.

Table 1: Predicted Physicochemical Properties of 3-(Furan-2-yl)oxetan-3-amine

| Parameter | Predicted Value | Method/Rationale |

| cLogP | 0.5 - 1.5 | Based on fragment-based calculations. The furan contributes to lipophilicity, while the oxetane and amine groups increase polarity, lowering the logP. |

| Aqueous Solubility (logS) | -2.0 to -3.5 | Correlated with the predicted cLogP. The polar oxetane and amine groups are expected to confer moderate aqueous solubility. |

| pKa (Basic) | 8.5 - 9.5 | Typical range for a primary amine adjacent to an aliphatic-like structure. The oxetane may slightly reduce basicity.[5] |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Calculated based on the contributions of the oxygen and nitrogen atoms. This value suggests good potential for oral absorption. |

These predicted values suggest that 3-(Furan-2-yl)oxetan-3-amine is likely to have favorable drug-like properties: moderate lipophilicity and sufficient aqueous solubility. However, these are only predictions. Rigorous experimental validation is mandatory.

Experimental Determination of Aqueous Solubility

The solubility of a drug candidate is a critical factor that influences its absorption and bioavailability.[20] It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measured by dissolving the compound in an organic solvent (typically DMSO) first, then diluting it into an aqueous buffer.[21][22][23] It measures the concentration at which the compound precipitates from a supersaturated solution and is a high-throughput method suitable for early discovery.[23]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a saturated solution.[22][24] It is a more time-consuming but more accurate and relevant measurement for later-stage development and is determined by allowing excess solid to equilibrate with the solvent over an extended period.[21][24]

For a definitive characterization, the shake-flask method for thermodynamic solubility is the gold standard.[21]

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-(Furan-2-yl)oxetan-3-amine in a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of pH 7.4 PBS buffer in a glass vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is common, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[21][24]

-

Phase Separation: After equilibration, the undissolved solid must be removed to analyze the saturated solution. This is typically achieved by centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method.

-

A standard calibration curve must be generated using known concentrations of the compound dissolved in an appropriate solvent mixture (e.g., Acetonitrile/Water).

-

The experimental samples are then diluted and analyzed by HPLC-UV, and their concentration is calculated from the calibration curve.

-

-

Reporting: The solubility is reported in units of µg/mL or µM.

Causality and Self-Validation: Using an excess of solid material is critical to ensure equilibrium is reached from an undersaturated state. Confirming that the concentration does not change between 24 and 48 hours provides confidence that a true thermodynamic equilibrium has been achieved.[24] The use of a validated HPLC method with a proper calibration curve ensures the accuracy of the final concentration measurement.

Visualizing the Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Lipophilicity (logP)

Lipophilicity is a measure of a compound's affinity for a fatty or non-polar environment compared to a water-based or polar one.[16] It is most commonly quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.[25]

The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable method for logP determination.[25][26] It directly measures the partitioning of a compound between two immiscible liquid phases.[25]

Objective: To determine the n-octanol/water partition coefficient (logP) of 3-(Furan-2-yl)oxetan-3-amine.

Protocol:

-

Solvent Preparation: Prepare mutually saturated solvents. Shake n-octanol with water and water with n-octanol for at least 24 hours to ensure they are in equilibrium before the experiment begins.[25] This step is critical to prevent volume changes during the partitioning experiment.

-

Partitioning:

-

Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be water for this compound).

-

In a suitable vessel, combine a precise volume of the saturated n-octanol and saturated water (e.g., equal volumes).

-

Add a known amount of the compound stock solution. The final concentration should be low enough to avoid saturation in either phase.

-

Seal the vessel and shake vigorously for a set period (e.g., 5-10 minutes), then allow the layers to separate. Centrifugation is often required for complete separation.[27]

-

-

Quantification:

-

Carefully sample a known volume from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.

-

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log10(P)

-

-

Validation: The experiment should be repeated with different starting concentrations and phase volume ratios to ensure the logP value is independent of these conditions.[27][28] The determined logP values should fall within a range of ± 0.3 log units for the result to be considered reliable.[29]

Alternative Method: HPLC-Based logP Determination

For higher throughput, logP can be estimated using reversed-phase HPLC (RP-HPLC).[30][31][32] This method relies on the correlation between a compound's retention time on a non-polar (e.g., C18) column and its known logP value.[25][33]

Principle: A series of reference compounds with well-established logP values are run on the HPLC system. A calibration curve is generated by plotting their retention times (or log k', the capacity factor) against their known logP values. The retention time of the test compound is then measured under the same conditions, and its logP is interpolated from the calibration curve.[30]

Advantages: This method is faster, requires less material, and is not hampered by issues like emulsion formation that can affect the shake-flask method.[30][32] However, it is an indirect method and its accuracy depends heavily on the structural similarity between the test compound and the reference standards.[31]

Visualizing the Workflow: Shake-Flask logP

Caption: Workflow for Shake-Flask logP Determination.

Integration of Data and Implications for Drug Development

The experimentally determined solubility and logP values are not mere data points; they are critical guides for the entire drug development process.

Table 2: Interpretation of Potential Experimental Outcomes

| Scenario | Solubility Result | logP Result | Implications & Next Steps |

| Optimal Profile | > 100 µg/mL | 1.0 - 3.0 | This compound likely has good absorption characteristics. It would be a strong candidate for progression. According to the Biopharmaceutics Classification System (BCS), if permeability is also high, it could be a Class I drug, which has a high probability of success.[34][35][36] |

| Solubility-Limited | < 10 µg/mL | 1.0 - 3.0 | The primary challenge is poor aqueous solubility, which will likely limit oral bioavailability (a characteristic of BCS Class II drugs).[37][38] Formulation strategies such as salt formation (utilizing the amine), amorphous solid dispersions, or particle size reduction (micronization) would be necessary.[14] |

| Permeability-Limited | > 100 µg/mL | < 0.5 | High solubility but low lipophilicity suggests the compound may struggle to cross the lipid membranes of the gut wall (a characteristic of BCS Class III drugs).[37][38] While oral absorption might be low, this profile could be suitable for intravenous administration. Prodrug strategies to transiently increase lipophilicity could be explored. |

| Challenging Profile | < 10 µg/mL | > 4.0 or < 0.5 | This compound faces significant hurdles for oral delivery (BCS Class IV).[38] It has both low solubility and likely low permeability. Development would be resource-intensive, requiring advanced formulation technologies and potentially limiting its therapeutic application. |

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[34][35][38] By determining the solubility of 3-(Furan-2-yl)oxetan-3-amine, we can place it into one of these classes, which provides a regulatory and scientific basis for predicting its in vivo performance.[36][37]

Conclusion

While 3-(Furan-2-yl)oxetan-3-amine is a novel chemical entity without a public portfolio of experimental data, its structural components suggest a promising profile for drug development. The strategic inclusion of the oxetane ring is a modern medicinal chemistry tactic aimed at improving properties like solubility. This guide provides the essential theoretical background and detailed, field-proven experimental protocols required to rigorously determine its thermodynamic solubility and logP. The execution of these protocols will replace computational predictions with hard empirical data, enabling a confident assessment of the compound's druggability and providing a clear, data-driven path for its future development. The resulting physicochemical profile will be the cornerstone upon which all subsequent formulation, pharmacokinetic, and preclinical studies are built.

References

-

Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11479–11537. [Link]

-

Coutinho, A. L., & Polli, J. E. (2022). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 628, 122325. [Link]

-

Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Poster presentation. [Link]

-

Wuts, P. G. M., & Gallego, M. G. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1596-1615. [Link]

-

Scott, J. S., & Williams, G. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1-16. [Link]

-

Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12347–12371. [Link]

-

Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Biopharmaceutics classification system: importance and inclusion in biowaiver guidance. European journal of pharmaceutics and biopharmaceutics, 58(2), 265-278. [Link]

-

Benet, L. Z., & Wu, C. Y. (2012). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of pharmaceutical sciences, 101(11), 3994-4006. [Link]

-

Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Journal of Pharmaceutics & Drug Delivery Research. [Link]

-

Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 644, 123325. [Link]

-

ScienceDirect. (2025). Aqueous solubility: Significance and symbolism. Topic Page. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. AAPS PharmSciTech, 22(4), 143. [Link]

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. Article. [Link]

-

Medium. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Article. [Link]

-

Bentham Science Publishers. (n.d.). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. Current Pharmaceutical Analysis, 10(2), 118-124. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Test Guideline 123. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Blog. [Link]

-

Nivrutti, G. J. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

-

IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Article. [Link]

-

Singh, A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2457. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Presentation. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. [Link]

-

Pion Inc. (2024). What is Lipophilicity? Blog. [Link]

-

Patsnap Synapse. (2024). How does drug solubility affect drug delivery? Article. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Service Page. [Link]

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Official Journal of the European Communities. [Link]

-

Chilmon-Klimek, M., & Klimek, J. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Postepy higieny i medycyny doswiadczalnej, 73, 295-309. [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Technical Report. [Link]

-

World Journal of Pharmaceutical Research. (2024). a comprehensive review on furan and its derivatives. Review. [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Review. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Article. [Link]

-

PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Abstract. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Service Page. [Link]

-

PubChem. (n.d.). 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. Compound Summary. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. omicsonline.org [omicsonline.org]

- 11. vcclab.org [vcclab.org]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. ijnrd.org [ijnrd.org]

- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is Lipophilicity? [pion-inc.com]

- 17. chem.pg.edu.pl [chem.pg.edu.pl]

- 18. chemscene.com [chemscene.com]

- 19. 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine | C14H17NO2 | CID 2921616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 21. enamine.net [enamine.net]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. benthamdirect.com [benthamdirect.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 29. enfo.hu [enfo.hu]

- 30. researchgate.net [researchgate.net]

- 31. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

- 32. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 34. scielo.br [scielo.br]

- 35. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 36. hilarispublisher.com [hilarispublisher.com]

- 37. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 38. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Synthesis protocols for 3-(Furan-2-yl)oxetan-3-amine from ketones

Application Note: High-Fidelity Synthesis of 3-(Furan-2-yl)oxetan-3-amine

Executive Summary & Strategic Value

The oxetane ring has emerged as a critical pharmacophore in modern medicinal chemistry, serving as a superior bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] Specifically, 3-(Furan-2-yl)oxetan-3-amine represents a high-value building block where the oxetane ring confers improved metabolic stability and aqueous solubility compared to its cyclobutane or acyclic analogs, while the furan moiety offers a handle for further diversification (e.g., Diels-Alder cycloadditions or oxidative ring openings).

This protocol details a robust, three-step synthesis starting from oxetan-3-one . Unlike traditional Strecker syntheses which can be harsh on strained rings, this route utilizes Ellman’s Sulfinamide auxiliary . This approach is selected not for stereocontrol (as the target C3 center is achiral due to symmetry), but for its ability to:

-

Activate the sterically encumbered and strain-sensitive ketone toward nucleophilic attack.

-

Prevent polymerization of the oxetan-3-one, a common failure mode under harsh Lewis acidic conditions.

-

Facilitate mild deprotection, preserving the integrity of the strained oxetane ether linkage.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the C–C bond between the furan and the oxetane core. The key intermediate is the activated N-sulfinyl imine, which accepts the nucleophilic furan-2-yllithium species.

Figure 1: Strategic workflow for the synthesis of 3-(Furan-2-yl)oxetan-3-amine. The sulfinyl group acts as an activating temporary protecting group.

Detailed Experimental Protocols

Step 1: Formation of Oxetan-3-tert-butylsulfinimine

Rationale: Oxetan-3-one is prone to aldol-like polymerization. Titanium(IV) ethoxide is used as a mild Lewis acid and water scavenger to drive equilibrium without opening the oxetane ring.

Reagents:

-

Oxetan-3-one (1.0 equiv)[4]

-

(R)-2-Methyl-2-propanesulfinamide (1.0 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)[4]

-

Solvent: Anhydrous THF (0.5 M)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with N₂. Add (R)-2-methyl-2-propanesulfinamide and anhydrous THF.

-

Addition: Add oxetan-3-one via syringe.

-

Activation: Add Ti(OEt)₄ dropwise at room temperature. The solution may turn slightly yellow.

-

Reaction: Heat the mixture to 50 °C for 5 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Heptane).[5] The imine is typically less polar than the sulfinamide.

-

-

Quench: Cool to room temperature. Pour the mixture into a stirring solution of brine (saturated NaCl) and EtOAc. A thick white precipitate (Titanium salts) will form.

-

Workup: Filter the suspension through a pad of Celite to remove titanium salts. Wash the cake thoroughly with EtOAc.

-

Purification: Dry the organic phase (Na₂SO₄) and concentrate.

-

CRITICAL WARNING: The oxetane sulfinimine intermediate is volatile . Do not subject it to high vacuum (< 5 mbar) for extended periods or heat the water bath >30°C during rotary evaporation.

-

Yield Expectation: 85–95% (Colorless oil/solid).

-

Step 2: Nucleophilic Addition of Furan-2-yllithium

Rationale: The sulfinyl imine is a "hard" electrophile. 2-Lithiofuran, generated in situ, adds rapidly at low temperature. The use of -78 °C is mandatory to prevent decomposition of the lithiated furan and side reactions with the oxetane ring.

Reagents:

-

Furan (1.5 equiv)

-

n-Butyllithium (1.4 equiv, 1.6 M in hexanes)[4]

-

Oxetan-3-tert-butylsulfinimine (from Step 1) (1.0 equiv)[4]

-

Solvent: Anhydrous THF

Protocol:

-

Lithiation: In a separate flame-dried flask under Ar, dissolve Furan in THF and cool to 0 °C . Add n-BuLi dropwise. Stir for 30 minutes at 0 °C to ensure complete lithiation.

-

Cooling: Cool the lithiofuran solution to -78 °C (Dry ice/Acetone bath).

-

Addition: Dissolve the sulfinimine in a minimum amount of THF and add it dropwise to the lithiofuran solution over 10 minutes, maintaining the temperature below -70 °C.

-

Reaction: Stir at -78 °C for 1 hour.

-

Mechanistic Insight: The reaction proceeds via a 6-membered chelated transition state involving the sulfinyl oxygen and the lithium atom, ensuring high reactivity even with the sterically hindered oxetane.

-

-

Quench: Quench with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.

-

Purification: Flash column chromatography (SiO₂, gradient EtOAc/Hexanes).

-

Yield Expectation: 70–85%.[6]

-

Step 3: Acidic Deprotection to 3-(Furan-2-yl)oxetan-3-amine

Rationale: Oxetanes are acid-sensitive and can undergo ring-opening (Paterno-Büchi reversal or hydration) in strong aqueous acid. We use anhydrous HCl in dioxane for a rapid, controlled cleavage of the sulfinamide N–S bond.

Reagents:

-

4.0 M HCl in Dioxane (3.0 equiv)

-

Solvent: Methanol (MeOH) or Dioxane

Protocol:

-

Dissolution: Dissolve the protected amine in MeOH (0.2 M) and cool to 0 °C .

-

Cleavage: Add 4.0 M HCl in dioxane dropwise.

-

Monitoring: Stir at 0 °C for 15–30 minutes.

-

Workup (Free Base): Concentrate the solvent under reduced pressure (keep bath <30°C). Redissolve the residue in minimal water/MeOH, neutralize with saturated NaHCO₃ or basic resin (Amberlyst A21), and extract with DCM/MeOH (9:1).

-

Alternative (Salt): If the HCl salt is desired, simply concentrate and triturate with Et₂O.

-

-

Final Product: 3-(Furan-2-yl)oxetan-3-amine.

Analytical Data Summary

| Compound | Key ¹H NMR Signals (CDCl₃, 400 MHz) | Key ¹³C NMR Signals (ppm) |

| Sulfinimine | δ 5.15 (d, 1H), 5.05 (d, 1H), 4.93 (d, 1H) | 176.3 (C=N), 86.2 (Oxetane CH₂), 22.3 (t-Bu) |

| Protected Amine | δ 6.35 (m, Furan), 4.80 (m, Oxetane), 4.10 (s, NH) | 154.0 (Furan C2), 82.5 (Oxetane), 56.0 (C-quat) |

| Target Amine | δ 7.4 (d, 1H), 6.3 (m, 1H), 6.2 (d, 1H), 4.7 (m, 4H) | 158.1 (Furan), 85.0 (Oxetane), 54.5 (C-quat) |

Safety & Troubleshooting

-

Oxetane Stability: While 3,3-disubstituted oxetanes are more stable than their monosubstituted counterparts, avoid strong Lewis acids (e.g., AlCl₃, BF₃[8]·OEt₂) during downstream functionalization, as these trigger ring opening.

-

Volatility: The sulfinimine intermediate is surprisingly volatile. Yield losses often occur during vacuum drying. Stop evaporation immediately upon solvent removal.

-

Organolithiums: n-BuLi is pyrophoric. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Ar or N₂).

References

-

Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[1][2][9][8] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

- Foundational work establishing oxetan-3-one as a key building block and describing the stability of 3,3-disubstituted oxetanes.

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

- The authoritative review on the use of sulfinamides for amine synthesis.

-

Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie, 122, 3589. Link

- Provides specific experimental details for condensing oxetan-3-one with sulfinamides (Supporting Inform

-

Duncton, M. A. (2011).[5] "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 54(24), 8305–8320. Link

- Discusses the metabolic stability and physicochemical advantages of the oxetane scaffold.

Sources

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. bristol.ac.uk [bristol.ac.uk]

- 6. lib.ysu.am [lib.ysu.am]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Application Note: Reductive Amination Protocols for 3-(Furan-2-yl)oxetan-3-amine

Executive Summary & Strategic Value

3-(Furan-2-yl)oxetan-3-amine is a high-value pharmacophore scaffold. It combines the oxetane ring—a metabolic bioisostere for gem-dimethyl groups that enhances solubility and lowers amine basicity (pKa ~6.5–7.5)—with a furan moiety, a versatile aromatic handle.

However, this building block presents a dual-stability paradox :

-

Oxetane Sensitivity: The strained 4-membered ether is susceptible to acid-catalyzed ring opening (polymerization or hydrolysis to 1,3-diols).

-

Furan Sensitivity: The electron-rich furan ring is prone to electrophilic decomposition or reduction under vigorous hydrogenation conditions.

This guide provides a self-validating, tiered protocol designed to navigate these stability windows, ensuring successful reductive amination without scaffold degradation.

Chemical Stability & Compatibility Matrix

Before initiating synthesis, review the stability profile of the starting material. The 3,3-disubstitution pattern confers greater stability than mono-substituted oxetanes, but specific boundaries exist.[1][2]

| Parameter | Condition | Compatibility | Risk / Outcome |

| Acidity | pH > 4.0 (Acetic Acid) | ✅ Safe | Ideal for imine activation. |

| pH < 2.0 (HCl, TFA) | ❌ Critical Fail | Rapid oxetane ring opening; Furan resinification. | |

| Lewis Acids | Ti(OiPr)₄, ZnCl₂ | ⚠️ Conditional | Use strictly anhydrous; quench immediately. |

| BF₃·OEt₂, AlCl₃ | ❌ Critical Fail | Lewis-acid catalyzed rearrangement/opening. | |

| Reduction | NaBH(OAc)₃ (STAB) | ✅ Preferred | Mild; chemoselective for imines. |

| NaBH₃CN | ✅ Safe | Effective but toxic; generates HCN if acidified. | |

| H₂ / Pd-C | ❌ Avoid | Risk of furan reduction (to THF) or hydrogenolysis. | |

| Temperature | 0°C to 40°C | ✅ Safe | Standard operating range. |

| > 80°C | ⚠️ Risky | Thermal decomposition of hemiaminal intermediates. |

Method A: The "Gold Standard" Protocol (STAB/AcOH)

Applicability: Primary aldehydes, unhindered ketones, and substrates sensitive to strong Lewis acids. Mechanism: Sodium triacetoxyborohydride (STAB) is less basic and reacts slower with aldehydes/ketones than with imines, allowing for "one-pot" execution.

Reagents

-

Amine: 3-(Furan-2-yl)oxetan-3-amine (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure

-

Imine Pre-Equilibrium (Optional but Recommended for Ketones):

-

In a dry vial, dissolve the Amine (1.0 equiv) and Carbonyl (1.1 equiv) in DCE (0.1 M concentration).

-

Add AcOH (1.0 equiv).[3]

-

Validation Check: Stir for 30–60 mins. Monitor by LCMS for the appearance of the Imine/Hemiaminal mass [M+H]+. The oxetane amine is sterically hindered at the

-carbon; pre-equilibrium ensures the imine is formed before reductant addition.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 equiv) in one portion.

-

Allow the reaction to warm to Room Temperature (20–25°C) naturally.

-

Stir for 4–16 hours.

-

-

In-Process Control (IPC):

-

Target: Disappearance of Imine intermediate.

-

Warning: If starting amine remains but aldehyde is consumed (reduction to alcohol), add another 0.5 equiv of Carbonyl and STAB.

-

-

Workup (Crucial for Oxetane Survival):

-

Quench: Slowly add saturated aqueous NaHCO₃ (sodium bicarbonate) until pH ~8. Do not use strong acid to quench.

-

Extraction: Extract with DCM or EtOAc (3x).

-

Wash: Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Note: The amine product is less basic than typical alkyl amines; avoid using highly acidic modifiers (like 1% TFA) in mobile phases if possible. 0.1% Formic acid is generally acceptable.

-

Method B: Titanium-Mediated Protocol (Ti(OiPr)₄)

Applicability: Sterically hindered ketones, electron-deficient amines, or when Method A yields < 30%. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the unfavorable equilibrium toward the imine.

Reagents

-

Amine: 3-(Furan-2-yl)oxetan-3-amine (1.0 equiv)

-

Carbonyl: Hindered Ketone (1.2 – 1.5 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

-

Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure

-

Imine Formation (Dehydrating Conditions):

-

In a sealed tube/vial, mix Amine and Carbonyl in anhydrous THF (0.2 M).

-

Add Ti(OiPr)₄ (neat) via syringe.

-

Stir at RT for 6–12 hours. Caution: If heating is required, do not exceed 50°C to protect the furan.

-

-

Reduction:

-

Dilute the mixture with dry Methanol (equal volume to THF) or Ethanol. Note: Ti-complexes can be viscous.

-

Cool to 0°C.

-

Add NaBH₄ portion-wise (gas evolution will occur).

-

Stir at RT for 2–4 hours.

-

-

Hydrolysis & Workup (The "Emulsion" Challenge):

-

Quench by adding water (approx. 1 mL per mmol Ti). A white precipitate (TiO₂) will form.

-

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Phase Separation: If the filtrate is cloudy, add 1N NaOH (basic) to clarify. Do not use acid.

-

Extract and purify as in Method A.

-

Mechanistic & Decision Pathways (Visualized)

Figure 1: Reaction Mechanism & Failure Modes

This diagram illustrates the critical path to the product versus the "Dead End" of ring opening.

Caption: Mechanistic pathway highlighting the narrow "Safe Zone" for acid catalysis (AcOH) versus the risk of oxetane ring opening under strong acidic conditions.

Figure 2: Protocol Selection Decision Tree

Caption: Decision logic for selecting the appropriate reductive amination method based on the steric hindrance of the carbonyl partner.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance at oxetane C3. | Switch to Method B (Ti-mediated). Increase concentration to 0.5 M. |

| Aldehyde Reduced to Alcohol | Reductant added too fast; Imine formation slow. | Use Pre-Equilibrium step (1h stir with AcOH) before adding STAB. |

| New Impurity (M+18) | Oxetane hydrolysis (diol formation). | Acid concentration too high. Reduce AcOH to 0.5 equiv or switch to buffered conditions. |

| Dark/Black Reaction | Furan decomposition. | Check solvent quality (peroxides in THF?). Ensure inert atmosphere (N₂/Ar). |

References

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][4] Angewandte Chemie International Edition.

-

Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] The Journal of Organic Chemistry.

-

Dunetz, J. R., et al. (2016). Titanium(IV) Isopropoxide-Mediated Reductive Amination. Organic Process Research & Development.

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2] Journal of Medicinal Chemistry.

-

BenchChem. (2025).[2][9] Stability of the Oxetane Ring Under Various Chemical Conditions.[1][2][4][10]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Furan-2-yl)oxetan-3-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Furan-2-yl)oxetan-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to incorporate this valuable building block into their synthetic programs. The oxetane motif is prized for its ability to fine-tune physicochemical properties, acting as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and solubility.[1][2] However, the synthesis of 3-aminooxetanes, particularly those bearing sensitive aromatic systems like furan, presents unique challenges related to yield, purity, and the stability of the heterocyclic rings.

This document moves beyond simple protocols to provide in-depth, experience-driven insights into overcoming common hurdles. We will explore the causality behind experimental choices and offer robust troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Core Synthetic Strategy & Optimization

Question 1: What is the most reliable and scalable synthetic route to 3-(Furan-2-yl)oxetan-3-amine?

The most common and dependable method for preparing 3-substituted aminooxetanes is the reductive amination of oxetan-3-one with the corresponding primary amine.[3][4] This two-step, one-pot sequence involves the initial formation of an imine intermediate between oxetan-3-one and furan-2-amine, followed by in-situ reduction to the target secondary amine.

The overall workflow can be visualized as follows:

Caption: General workflow for reductive amination synthesis.

This approach is highly convergent and leverages commercially available starting materials.[3] The key to success lies in carefully selecting the reducing agent and controlling the reaction conditions to favor imine reduction over competing side reactions.

Question 2: My reaction yield is consistently low. What are the primary factors affecting the efficiency of the reductive amination?

Low yields in this specific synthesis can typically be traced to one of four issues: (1) inefficient imine formation, (2) competing reduction of the oxetan-3-one starting material, (3) instability of the oxetane or furan ring, or (4) formation of over-alkylated byproducts.

A systematic troubleshooting approach is essential:

Caption: Troubleshooting flowchart for low reaction yield.

Question 3: Which reducing agent is optimal for this transformation?

The choice of reducing agent is critical. The ideal reagent will selectively reduce the C=N bond of the imine intermediate much faster than the C=O bond of the starting ketone. Harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) should be avoided as they will readily reduce the ketone and can potentially open the oxetane ring.[5][6]

| Reducing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, CH₂Cl₂ | 0 to 25 | High selectivity for imines; tolerant of mild acid.[3] | Can be slow; requires anhydrous conditions. |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | 0 to 25 | Effective and selective; works well in protic solvents.[3] | Highly toxic (releases HCN gas in strong acid); pH control is critical. |

| Titanium(IV) Isopropoxide / NaBH₄ | EtOH, MeOH | 0 to 25 | Forms a titanium-imine complex, activating it for reduction. | Requires stoichiometric titanium reagent; workup can be cumbersome. |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | EtOH, MeOH | 25 to 50 | "Green" method; high atom economy. | Can reduce the furan ring under harsh conditions[6]; potential for over-alkylation. |

Recommendation: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred choice due to its high selectivity and operational simplicity.[3] It generates acetic acid as a byproduct, which can help catalyze imine formation without being aggressive enough to cause significant ring degradation.

Section 2: Addressing Ring Instability

Question 4: I'm observing significant byproduct formation and a complex crude NMR, suggesting my product isn't stable. How can I protect the oxetane and furan rings?

Both the oxetane and furan rings are sensitive to acidic conditions, a common environment for reductive aminations.

-

Oxetane Ring Instability: The oxetane ring possesses significant ring strain (approx. 107 kJ/mol), making it susceptible to acid-catalyzed ring-opening by nucleophiles.[7] While 3,3-disubstituted oxetanes show enhanced stability due to steric hindrance, your target is a 3-monosubstituted system which is more vulnerable.[8][9] The reaction is initiated by protonation of the ring oxygen, activating the ring for nucleophilic attack.[7]

-

Mitigation Strategy: Maintain the reaction pH as close to neutral as possible (pH 6-7). If using NaBH₃CN, the reaction must be buffered. For NaBH(OAc)₃, the generated acetic acid is usually mild enough, but reactions should be run at or below room temperature to minimize degradation.[5] Workup procedures should utilize weak bases like sodium bicarbonate, avoiding strong acids (e.g., HCl) until the final salt formation step, if desired.[5][10]

-

-

Furan Ring Instability: The furan ring is an electron-rich aromatic system that is prone to polymerization or ring-opening under strongly acidic conditions.[10]

Section 3: Purification of the Final Product

Question 5: My final product streaks badly during silica gel chromatography, leading to poor separation and low recovery. What is the best way to purify 3-(Furan-2-yl)oxetan-3-amine?

This is a very common issue when purifying amines on silica gel, which is inherently acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and irreversible adsorption.

Troubleshooting Purification:

-

Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the silica surface. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the solvent system (e.g., Dichloromethane/Methanol/Et₃N).[6] This will compete with your product for binding to the acidic sites, resulting in much sharper peaks and better recovery.

-

Use an Alternative Stationary Phase: If streaking persists, switch to a more inert or basic stationary phase.

-

Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

-

Reverse-Phase Chromatography (C18): This is an excellent option if the product has sufficient lipophilicity. Typical eluents are mixtures of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and gives a good peak shape.

-

-

Purification via Salt Formation and Recrystallization: For larger scales, chromatography can be impractical. An effective alternative is to form a crystalline salt of the amine.[10]

-

Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

Add a solution of an acid (e.g., HCl in ether, or a solution of tartaric acid) dropwise to precipitate the corresponding salt.

-

The resulting solid can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Detailed Experimental Protocol

This protocol is a recommended starting point, based on the reductive amination using sodium triacetoxyborohydride.

Synthesis of 3-(Furan-2-yl)oxetan-3-amine

-

Reagents & Equipment:

-

Oxetan-3-one

-

Furan-2-amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

-

-

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add oxetan-3-one (1.0 eq), furan-2-amine (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.

-

Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step, but monitor for any degradation.

-

Cool the mixture to 0 °C using an ice bath.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirred solution. Caution: The reaction may bubble slightly.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine. Combine the pure fractions and concentrate to afford the final product.

-

References

- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- BenchChem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.

- Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones.

- Wuts, P. G. M., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

-

Wuts, P. G. M., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.

-

Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

- BenchChem. (n.d.). Troubleshooting unexpected side products in furan amine synthesis.

- BenchChem. (n.d.). Improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol.

- BenchChem. (n.d.). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.

-

Ostroumov, I. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]

-

Hamzik, J. D., & Brubaker, J. D. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters. Retrieved from [Link]

-

Ostroumov, I. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

Optimizing reaction pH for 3-(Furan-2-yl)oxetan-3-amine coupling

Technical Support Center: 3-(Furan-2-yl)oxetan-3-amine

Introduction: The Challenge of Coupling a Multifunctional Reagent

3-(Furan-2-yl)oxetan-3-amine is a valuable building block in modern medicinal chemistry, combining a polar, three-dimensional oxetane scaffold with a versatile furan ring.[1] However, its successful application in coupling reactions is critically dependent on a parameter that is often overlooked in organic solvents: reaction pH . The molecule contains three distinct functionalities—a primary amine, an acid-labile furan ring, and a strained oxetane ring—each with its own pH-dependent reactivity and stability profile.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the pH of coupling reactions involving this specific amine. We will move beyond generic protocols to explain the causal relationships between pH, reactivity, and stability, empowering you to make informed decisions that maximize yield and purity.

Part 1: Foundational Principles – Why pH is the Critical Parameter

To effectively control the reaction, one must understand the competing pH-dependent equilibria and degradation pathways. The optimal pH is always a compromise, balancing the nucleophilicity of the amine with the stability of the heterocyclic rings.

Amine Basicity and Nucleophilicity

The primary amine is the reactive nucleophile in both amide couplings and reductive aminations. For it to react, it must be in its free base form (R-NH₂), not its protonated ammonium form (R-NH₃⁺). The concentration of the free base is dictated by the amine's pKa and the reaction medium's pH.

The oxetane ring, due to the powerful inductive electron-withdrawing effect of its oxygen atom, significantly reduces the basicity of the adjacent amine.[1][2] While a typical primary alkylamine might have a pKa of 10-11, the pKa of 3-aminooxetanes is considerably lower. For instance, replacing a cyclobutane with an oxetane can lower the pKa by 2.5–3 units.[3] This places the estimated pKa of 3-(Furan-2-yl)oxetan-3-amine in the 7.0–8.0 range .

This means that at a neutral pH of 7.0, a significant portion of the amine will exist as the non-nucleophilic ammonium salt. To ensure a sufficient concentration of the reactive free amine, the reaction pH must be at or, preferably, slightly above the amine's pKa.

Stability of the Furan and Oxetane Rings

The molecule's stability is constrained by its two heterocyclic rings, particularly under acidic conditions.

-

Furan Ring: The furan moiety is highly susceptible to degradation under acidic conditions, which can catalyze hydrolysis and ring-opening, often leading to polymerization or the formation of dicarbonyl side products.[4][5] This degradation is initiated by protonation, making strongly acidic environments (pH < 4) exceptionally risky.[4]

-

Oxetane Ring: While 3,3-disubstituted oxetanes are generally more stable than other patterns, the presence of an internal nucleophile—in this case, the amine itself—can facilitate acid-catalyzed ring-opening.[2] Upon protonation of the amine to form the ammonium salt, the oxetane oxygen can be protonated, making the ring susceptible to nucleophilic attack and cleavage.[6][7]

Part 2: Troubleshooting Guides & FAQs

This section addresses common issues encountered during coupling reactions in a question-and-answer format.

Scenario A: Amide Coupling (e.g., using EDC/HATU)

Amide coupling is a two-stage process, even in a one-pot reaction: (1) activation of the carboxylic acid and (2) nucleophilic attack by the amine. Each stage has a different optimal pH.

-

Carboxylic Acid Activation (with EDC): Most efficient at a slightly acidic pH of 4.5–6.0.[8][9]

-

Amine Attack: Most efficient when the amine is a free base, typically at pH 7.5–8.5.[8][10]

Q1: My amide coupling yield is low, and I'm recovering unreacted starting amine. What's the likely pH issue?

A1: This is a classic sign that your reaction medium is too acidic. At a pH significantly below the amine's pKa (~7-8), the amine is protonated to its non-nucleophilic ammonium salt (R-NH₃⁺) and cannot attack the activated carboxylic acid. While EDC activation is favored at pH < 6, the subsequent aminolysis step is inhibited.

Troubleshooting Steps:

-

Add a Non-Nucleophilic Base: Introduce a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to raise the pH into the 7.5–8.5 range. This ensures a sufficient concentration of the free amine.

-

Consider a Two-Step Procedure: First, activate your carboxylic acid with EDC/NHS at pH 5-6 for 15-30 minutes. Then, add your 3-(Furan-2-yl)oxetan-3-amine along with a base to adjust the pH to ~8.0 for the coupling step.[8][9]

Q2: My reaction is complete, but the mass spectrum shows a product with +18 amu (addition of water). What is happening?

A2: This strongly suggests hydrolysis of your activated carboxylic acid intermediate (the O-acylisourea or NHS-ester).[8] This occurs when the activated species is exposed to water for too long before the amine can react. This can be exacerbated if the amine nucleophile concentration is low due to sub-optimal pH. By increasing the pH to the 7.5-8.5 range, you increase the rate of the desired aminolysis, which can outcompete the undesired hydrolysis.

Q3: I'm seeing multiple side products and baseline material on my TLC plate. I suspect decomposition. How can pH help?

A3: This points to the instability of the furan or oxetane rings. If your reaction conditions are too acidic (e.g., from an un-neutralized carboxylic acid starting material or acidic additives), you risk furan ring-opening or oxetane decomposition.[2][4]

Troubleshooting Steps:

-

Ensure Neutrality at Minimum: Before adding coupling agents, ensure the mixture of the carboxylic acid and amine is neutralized with a base like DIPEA.

-

Avoid Strong Acids: Do not use strong acid catalysts. If additives are required, use milder options.

-

Use Stabilizing Solvents: Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan rings compared to protic solvents.[4][11]

Scenario B: Reductive Amination (e.g., with an aldehyde/ketone and NaBH(OAc)₃)

Reductive amination requires a mildly acidic pH to facilitate the formation of the key iminium ion intermediate, which is then reduced.[12][13] This presents a significant challenge, as this required acidic environment is also one that can promote degradation of the furan and oxetane rings.

Q4: My reductive amination is very slow or stalls completely, with only starting materials visible.

A4: The issue is likely incorrect pH for imine/iminium formation.

-

If the pH is too high ( > 7): The initial condensation of the amine and the carbonyl is slow because the carbonyl is not activated by protonation.

-

If the pH is too low ( < 4): The amine is fully protonated and is no longer a nucleophile, preventing the reaction from starting.[13]

Troubleshooting Steps:

-

Target the "Sweet Spot": The optimal pH for iminium ion formation is typically between 4.5 and 6.0.[13]

-

Use Acetic Acid: A common and effective practice is to add a small amount of acetic acid (AcOH) as a catalyst. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often used in these reactions as it is a milder reducing agent that performs well under these slightly acidic conditions and releases acetic acid in situ.[14]

Q5: My reaction works, but I get low yields and significant decomposition products. How do I balance reactivity and stability?

A5: This is the central challenge of performing reductive amination with this substrate. The mildly acidic conditions required for the reaction are harsh enough to slowly degrade the molecule.

Troubleshooting Steps:

-

Operate at the Higher End of the pH Range: Try to run the reaction closer to pH 6 rather than pH 4.5. This may slow the reaction slightly but will significantly decrease the rate of acid-catalyzed decomposition.[4]

-

Lower the Temperature: Perform the reaction at 0 °C or even lower. This will decrease the rate of all reactions, but it often disfavors the higher-activation-energy degradation pathways more than the desired reaction pathway.

-

Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to even mildly acidic conditions can be detrimental.

-

Purification Considerations: During workup and purification, avoid prolonged contact with acid. Neutralize any acidic washes immediately. For chromatography, use silica gel that has been pre-treated with a base like triethylamine (~0.5-1% in the eluent) to prevent on-column degradation.[4]

Part 3: Data Summaries & Visual Workflows

Table 1: pH Optimization Summary for Coupling Reactions

| Reaction Type | Key Intermediate | Optimal pH for Formation | Optimal pH for Amine Attack | Recommended Starting pH | Key Risks of Sub-optimal pH |

| Amide Coupling | O-Acylisourea / NHS-Ester | 4.5 - 6.0[8] | 7.5 - 8.5[8][10] | 8.0 | < 7.0: Amine protonation, no reaction. > 9.0: Reagent decomposition. |

| Reductive Amination | Iminium Ion | 4.5 - 6.0[13] | (N/A) | 5.5 - 6.0 | < 4.5: Furan/Oxetane degradation. > 7.0: Slow/no imine formation. |

Table 2: Common Non-Nucleophilic Bases for pH Adjustment

| Base | Abbreviation | pKa of Conjugate Acid | Typical Solvent | Notes |

| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | DCM, DMF, THF | Highly hindered, excellent non-nucleophilic choice. |

| Triethylamine | TEA, Et₃N | ~10.7 | DCM, THF, Acetonitrile | Common and effective, but can be more nucleophilic than DIPEA. |

| 2,6-Lutidine | ~6.7 | DCM, THF | A weaker base, useful for finely tuning pH in the slightly acidic to neutral range. | |

| Proton Sponge | ~12.1 | DCM, Acetonitrile | Very strong, non-nucleophilic base. Use sparingly. |

Diagram: Troubleshooting Workflow for Low Coupling Yield

This diagram provides a logical decision path for diagnosing and solving issues with coupling reactions involving 3-(Furan-2-yl)oxetan-3-amine.

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Part 4: Experimental Protocols

Protocol 1: General Procedure for pH-Optimized Amide Coupling

This protocol assumes a 1:1 coupling of a generic carboxylic acid (R-COOH) with 3-(Furan-2-yl)oxetan-3-amine.

-

Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and 3-(Furan-2-yl)oxetan-3-amine (1.1 eq) in anhydrous DMF.

-

Initial pH Adjustment: Add DIPEA (2.5 eq) to the solution. Stir for 5 minutes. This ensures both the acid is converted to the carboxylate and the amine is the free base, bringing the effective pH to a basic state optimal for amine nucleophilicity.

-

Coupling Agent Addition: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.